1-[(2,4-dimethoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine
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Overview
Description
1-[(2,4-Dimethoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine is a chemical compound with the molecular formula C21H28N2O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-dimethoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine typically involves the reaction of 2,4-dimethoxybenzyl chloride with 4-methylbenzylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-Dimethoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium azide or sodium hydride to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Hydrogen gas with a palladium catalyst at room temperature.
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of azide or hydride-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.
Mechanism of Action
The mechanism of action of 1-[(2,4-dimethoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are necessary to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,4-Dimethoxyphenyl)ethyl]-4-[(3-methylphenyl)piperazine]
- 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine
- 1-[(4-Bromo-2,5-dimethoxybenzyl)piperazine]
Uniqueness
1-[(2,4-Dimethoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine is unique due to its specific substitution pattern on the piperazine ring, which may confer distinct pharmacological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-17-4-6-18(7-5-17)15-22-10-12-23(13-11-22)16-19-8-9-20(24-2)14-21(19)25-3/h4-9,14H,10-13,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMKCRRJOLCONI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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